Deschloro Florfenicol

Description

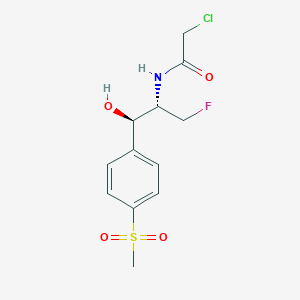

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDULJZLGMYDR-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework of Phenicol Antibiotics and Their Derivatives

The phenicol class of antibiotics are broad-spectrum bacteriostatic agents that function by inhibiting bacterial protein synthesis. mcmaster.ca They achieve this by binding to the 50S ribosomal subunit, which prevents the elongation of peptide chains. cymitquimica.commcmaster.ca The parent compound of this class is chloramphenicol (B1208), which was first isolated from Streptomyces venezuelae in 1947. wikipedia.org Due to concerns about its potential for serious side effects in humans, its use has been limited. merckmanuals.comdrugbank.com

This led to the development of synthetic derivatives like thiamphenicol (B1682257) and, subsequently, florfenicol (B1672845). nih.gov Florfenicol, a fluorinated analog of thiamphenicol, is used exclusively in veterinary medicine to treat a variety of bacterial infections in livestock and aquaculture. nih.govnih.gov It is noted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Deschloro Florfenicol is a derivative of florfenicol and is characterized by the absence of one of the chlorine atoms present in the parent compound. vulcanchem.com This structural modification is central to its role in research, particularly in studies aimed at understanding the degradation pathways and analytical detection of florfenicol.

Biotransformation and Environmental Degradation Pathways

Metabolic Transformations of Deschloro Florfenicol (B1672845) in Non-Human Biological Systems

Deschloro florfenicol, also known as monochloroflorfenicol, is recognized as a metabolite of florfenicol. nih.govresearchgate.netnih.gov Its formation has been observed in various non-human biological systems, including fish and soil microorganisms, as a product of the metabolic breakdown of its parent compound. nih.gov The subsequent biotransformation of this compound itself is a key aspect of its environmental persistence.

The biotransformation of this compound can proceed through several pathways, analogous to those observed for structurally related amphenicol antibiotics. researchgate.net Reductive dechlorination is a key initial step in the transformation of the parent compound, florfenicol, leading to the formation of this compound. This process is catalyzed by microsomal enzymes, such as cytochrome P-450, under anaerobic conditions. nih.govinchem.org While studies often focus on the formation of this compound from florfenicol, it is understood that once formed, this compound is subject to further metabolic processes.

In various organisms, the metabolic fate of chlorinated compounds can involve glutathione-dependent dechlorination, a process carried out by the cytosolic fraction of liver cells. nih.gov This pathway results in the hydrolytic dechlorination of the parent compound to an aldehyde metabolite. tandfonline.com It is plausible that this compound could undergo similar enzymatic attacks. Further biotransformation can also involve the reduction of other functional groups within the molecule. For instance, studies on florfenicol in soil have identified sulfone reduction as a relevant biodegradation pathway, which could also be applicable to this compound.

Once this compound is formed, it can be further metabolized into other products. A primary subsequent metabolite is dithis compound, which results from the removal of the remaining chlorine atom. digitellinc.com This sequential dechlorination has been observed in environmental degradation studies and is a likely pathway in biological systems as well.

Beyond dechlorination, other parts of the this compound molecule can be altered. Studies on florfenicol metabolism have identified several other metabolites that could potentially be formed from this compound. These include florfenicol alcohol and florfenicol oxamic acid, which arise from modifications to the side chains of the molecule. nih.govsemanticscholar.orgdspacedirect.org For example, in tilapia, florfenicol alcohol was identified as a primary and persistent metabolite of florfenicol, suggesting that similar enzymatic processes could act on this compound. nih.gov The hydrolysis of the amide bond is another key metabolic pathway for amphenicol antibiotics, leading to the formation of amine derivatives. ijah.in

The following table summarizes the potential subsequent metabolites of this compound based on established degradation pathways of florfenicol.

| Precursor Compound | Transformation Process | Subsequent Metabolite |

| This compound | Reductive Dechlorination | Dithis compound |

| This compound | Side-chain Reduction | This compound Alcohol |

| This compound | Amide Hydrolysis | This compound Amine |

| This compound | Side-chain Oxidation | This compound Oxamic Acid |

Oxidative and Reductive Biotransformation Processes

Abiotic Environmental Transformation Mechanisms

This compound is subject to various abiotic transformation processes in the environment, which contribute to its degradation outside of biological systems. These mechanisms include photolysis, hydrolysis, and advanced oxidation processes.

The photolytic degradation of this compound is influenced by its structural similarity to florfenicol. Studies on florfenicol have shown that it is relatively stable under direct solar photolysis but can be degraded under xenon lamp irradiation. researchgate.net The degradation pathways for florfenicol under photolytic conditions include dechlorination, which leads to the formation of this compound. researchgate.net

The presence of other substances in the water, such as dissolved organic matter and nitrates, can influence the rate of photolysis through photosensitization or quenching effects. ijah.in Indirect photolysis, driven by reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), plays a significant role in the degradation of florfenicol and, by extension, this compound. researchgate.net Theoretical studies suggest that the cleavage of the C-S bond is a likely event during the direct photolysis of the florfenicol structure. mdpi.com

The hydrolytic stability of this compound is a key factor in its environmental persistence. Research has shown that the hydrolysis of the alkyl fluoride (B91410) group in the florfenicol structure is hindered by the presence of chlorine atoms due to steric effects. digitellinc.com As a result, the hydrolysis of this compound is slower than that of its fully dechlorinated counterpart, dithis compound. digitellinc.comacs.org This suggests that while hydrolysis does occur, the presence of the remaining chlorine atom on the this compound molecule imparts a degree of stability against this degradation pathway. The hydrolysis of the amide bond is another potential degradation route under acidic or alkaline conditions. nih.gov

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants, including antibiotics like florfenicol and its derivatives. These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively attack and break down organic molecules.

Studies on florfenicol have demonstrated its degradation through various AOPs, including ozonation and Fenton-like reactions. researchgate.net It is expected that these processes would also be effective in degrading this compound. For instance, the degradation of florfenicol using nitrogen-doped biochar supported zero-valent iron and copper was found to proceed via defluorination and dechlorination, mediated by hydroxyl and superoxide (B77818) radicals. nih.gov The rate constants for the reaction of hydroxyl radicals with florfenicol have been determined, indicating that this is a viable degradation pathway. researchgate.net Given that dechlorination is a key step in the degradation of florfenicol, AOPs that promote this reaction would directly contribute to the transformation of this compound.

The following table outlines the key abiotic degradation pathways for this compound.

| Degradation Mechanism | Key Reactive Species / Conditions | Influencing Factors | Potential Transformation Products |

| Photolysis | UV light, Sunlight | Dissolved organic matter, Nitrates, Reactive oxygen species (•OH, ¹O₂) | Dithis compound, products of side-chain cleavage |

| Chemical Hydrolysis | Water, Acidic/Alkaline pH | Steric hindrance from chlorine atom | Dithis compound, this compound Amine |

| Advanced Oxidation | •OH, •O₂⁻ | pH, Presence of catalysts (e.g., Fe²⁺, Cu⁰), H₂O₂ | Dithis compound, Mineralization products (CO₂, H₂O) |

Chemical Hydrolysis Kinetics

Engineered Remediation Strategies for Compound Deactivation

Given the stability and potential ecological impact of this compound and its parent compound, researchers have focused on developing engineered remediation strategies to accelerate their deactivation and degradation. These methods aim to break down the compound into less harmful substances through targeted chemical reactions.

Nanoscale zerovalent iron (nZVI) has emerged as a powerful tool for the remediation of halogenated organic contaminants. researchgate.net However, standard nZVI shows limited effectiveness against compounds like Florfenicol. researchgate.netnih.gov To enhance its reactivity, a modified form, sulfidized nanoscale zerovalent iron (S-nZVI), has been developed and proven highly effective. nih.govuts.edu.au

Sulfidation significantly improves the dechlorination and defluorination capabilities of nZVI. researchgate.net Studies have shown that S-nZVI can effectively degrade Florfenicol, with this compound being a key intermediate in this process. digitellinc.comacs.org The degradation involves both dechlorination and defluorination, leading to a series of breakdown products. researchgate.netnih.gov Research has demonstrated that S-nZVI facilitates a sequential dechlorination of Florfenicol, first to this compound and then to dithis compound, within 24 hours. digitellinc.com The process involves both direct electron transfer from the iron and reactions mediated by atomic hydrogen. acs.org

The effectiveness of S-nZVI is influenced by factors such as the sulfur-to-iron molar ratio, initial contaminant concentration, pH, and temperature. researchgate.netnih.gov Different sulfidation methods also impact the reactivity of the resulting S-nZVI particles. researchgate.netresearchgate.net For instance, S-nZVI prepared via co-sulfidation has shown higher reactivity compared to post-sulfidated particles, which is attributed to higher sulfur content and surface area. researchgate.net Ultimately, the dehalogenation facilitated by S-nZVI leads to the formation of less toxic, hydrolyzed byproducts. scilit.comacs.org

Table 1: Degradation Products of Florfenicol via S-nZVI Treatment

| Parent Compound | Intermediate Products | Final Products (Examples) |

|---|---|---|

| Florfenicol (FF) | This compound (dFF), Dithis compound (ddFF) | Hydrolyzed dideschloro FF (HO-ddFF), Florfenicolamide (FFA) |

Data sourced from multiple studies detailing the degradation pathways. scilit.comacs.orgnih.govpnas.org

Palladium (Pd) is a highly efficient catalyst for hydrodechlorination (HDC), an environmental remediation technology used to remove chlorine atoms from halogenated pollutants. researchgate.netresearchgate.net Electrocatalytic hydrodechlorination using palladium-based catalysts has been identified as a promising method for the detoxification of chlorinated antibiotics like Florfenicol. researchgate.net

One notable system involves ultrafine palladium nanoparticles supported on a 3D self-supported nickel (Ni) foam electrode. researchgate.net This [email protected] catalyst demonstrates excellent performance in the electrochemical dechlorination of Florfenicol. Research shows that this system can achieve a 99.5% dechlorination efficiency, with a reaction rate constant 44 times higher than that of pure Ni-foam and 4.4 times higher than commercial Pd/C catalysts. researchgate.net The high efficiency is attributed to the 3D structure which enhances mass transfer and the formation of Pd-Ni micro-interfaces that improve the utilization of atomic hydrogen, the key agent in the hydrodechlorination process. researchgate.net The process effectively eliminates the antibacterial activity of the parent compound by removing the chlorine atom, a transformation that produces compounds structurally related to this compound. researchgate.net

A novel and sustainable approach to remediation involves the creation of bio-inspired nanocomposite systems that combine the reactivity of nanomaterials with the unique capabilities of biological organisms. pnas.orgresearchgate.net These systems leverage natural processes to enhance the degradation of complex pollutants. pnas.org

One such system integrates nZVI with pollution-tolerant organisms like the super worm (Tubifex tubifex). pnas.org While neither nZVI nor the worms are highly effective at degrading Florfenicol on their own, their combination as a biological nanocomposite removes up to 87% of the antibiotic. pnas.org In this synergistic system, the worms secrete biomolecules (such as amino acids and organic acids) that form a "biomolecular corona" on the surface of the nZVI particles. pnas.orgresearchgate.net This corona modifies the nanoparticle surface, enhancing its ability to enrich and reduce the target pollutant. pnas.org

During this process, Florfenicol is degraded into products that include this compound (FF-Cl), dithis compound (FF-2Cl), and florfenicolamide (FFA). pnas.orgresearchgate.net The biomolecules in the corona, such as lactic and succinic acids, can corrode the passivated outer layer of the nZVI, promoting electron transfer and enhancing the reductive degradation of the antibiotic. researchgate.net This strategy highlights the potential of using biomolecular processes to rationally modify nanomaterial surfaces for advanced, multifunctional environmental remediation. pnas.org

Table 2: Comparison of Engineered Remediation Strategies for Florfenicol/Deschloro Florfenicol

| Remediation Strategy | Catalyst/System | Key Mechanism | Reported Efficiency | Reference |

|---|---|---|---|---|

| nZVI Application | Sulfidized nZVI (S-nZVI) | Reductive Dehalogenation | High removal efficiencies in various water types. researchgate.netnih.gov | digitellinc.comresearchgate.netnih.gov |

| Palladium-Catalyzed | [email protected] Foam | Electrocatalytic Hydrodechlorination | 99.5% dechlorination of Florfenicol. researchgate.net | researchgate.net |

| Bio-inspired Nanocomposite | nZVI + Tubifex tubifex | Synergistic Reductive Degradation | 87% removal of Florfenicol. pnas.org | pnas.org |

Pharmacokinetic Studies in Experimental Animal Models

In Vitro and In Vivo Absorption Profiles of Deschloro Florfenicol (B1672845)

Detailed pharmacokinetic data specifically for Deschloro Florfenicol is limited in publicly available literature. However, insights can be drawn from studies on its parent compound, Florfenicol, as their structural similarities suggest comparable absorption characteristics.

In Vitro

In vitro models are essential for predicting the absorption of a compound in a living organism. Studies on Florfenicol suggest that its absorption is influenced by its physicochemical properties. Florfenicol is described as a lipophilic drug, a characteristic that generally facilitates passage across biological membranes. agriculturejournals.cz This lipophilicity suggests that this compound likely shares a similar mechanism of passive diffusion across the gastrointestinal tract. The replacement of a hydroxyl group with fluorine in Florfenicol, a key structural feature also present in this compound, is thought to prevent conjugation with glucuronic acid, which can influence its absorption and subsequent metabolic fate. agriculturejournals.cz

In Vivo

In vivo studies in various animal models have demonstrated that Florfenicol is rapidly absorbed after oral administration. In nonruminant animals, absorption occurs promptly from the upper gastrointestinal tract. msdvetmanual.com For instance, in broiler chickens, orally administered Florfenicol was rapidly absorbed, reaching peak plasma concentrations (Cmax) of 8.18 µg/ml within 1.33 hours. koreascience.kr Similarly, in donkeys receiving a single oral dose, Florfenicol and its metabolite, Florfenicol amine, were quickly absorbed. frontiersin.orgresearchgate.net

The bioavailability of Florfenicol, which is the fraction of an administered dose that reaches the systemic circulation, has been reported to be high in several species. In broiler chickens, the absolute bioavailability after oral administration was found to be 75.46%. koreascience.kr In male veal calves, the median bioavailability after the first oral dose was 0.8888. nih.gov However, factors such as the presence of food can influence absorption. For example, milk has been reported to interfere with the absorption of Florfenicol. msdvetmanual.com

The absorption of Florfenicol can also be sustained through specific formulations. For example, florfenicol sustained-release granules have been developed to prolong the absorption period. nih.govresearchgate.net

Table 1: Selected In Vivo Absorption Parameters of Florfenicol in Various Animal Models

| Animal Model | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Bioavailability (F) |

| Broiler Chickens | 8.18 µg/ml | 1.33 h | 75.46% |

| Male Veal Calves | - | - | 88.88% (median) |

| Dogs | 3.05 ± 0.43 µg/ml | 1.50 ± 0.35 h | 44.70 ± 6.75% |

| Pigs | 8.15 ± 3.11 µg/mL | 1.40 ± 0.66 h | - |

| White Leg Shrimp (plasma) | 60.56 µg/L | 1.77 h | - |

Note: Data for this compound is not available. The table presents data for the parent compound, Florfenicol, to provide an indication of potential absorption characteristics.

Distribution Characteristics within Non-Human Biological Matrices

Following absorption, a compound is distributed throughout the body via the circulatory system. The extent of distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma and tissue proteins.

Studies on Florfenicol indicate that it is well-distributed into many tissues. ymaws.com In male veal calves, Florfenicol reached concentrations of 4 to 8 micrograms per gram (mcg/gram) in the lungs, heart, pancreas, skeletal muscle, and spleen. ymaws.com These tissue concentrations were at least as high as the concurrent serum concentrations. ymaws.com High concentrations were also found in bile, kidney, and urine, while lower concentrations were measured in the brain, cerebrospinal fluid, and aqueous humor. nih.govymaws.com The percentage of protein binding in the serum of an adult cow was reported to be between 22% and 26%. nih.gov

The volume of distribution (Vd), a theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma, is an important parameter. A larger Vd indicates greater distribution of a drug into tissues. For Florfenicol, the Vd at steady-state (Vdss) has been reported to be 1.19 ± 0.15 L/kg in dogs, 1.20 L/kg in pigs, and 1.51 L/kg in chickens. agriculturejournals.cz In lactating cows, the Vdss was 0.35 L/kg. nih.gov The lipophilic nature of Florfenicol contributes to its wide distribution. agriculturejournals.czchemicalbook.com

In pigs, after intramuscular administration, Florfenicol was found to be rapidly distributed throughout the body, including the synovial fluid. mdpi.com In white leg shrimp, the highest concentration of Florfenicol was found in the hepatopancreas, followed by muscle tissue. uliege.be

Table 2: Tissue Distribution of Florfenicol in Male Veal Calves

| Tissue/Fluid | Concentration |

| Lungs, Heart, Pancreas, Skeletal Muscle, Spleen | 4 to 8 mcg/gram |

| Bile, Kidney, Urine | High |

| Brain, Cerebrospinal Fluid, Aqueous Humor | Low (1 to 3 mcg/mL) |

Elimination and Excretion Routes in Animal Systems

The elimination of a compound from the body occurs through metabolism and excretion. The primary routes of excretion are typically through urine and feces.

Studies on Florfenicol show that it is eliminated from the body relatively quickly in some species, with an elimination half-life (t½) of 3.09 ± 0.13 hours in dogs. agriculturejournals.cz In male veal calves, the median elimination half-life was 222.8 minutes. nih.gov However, in donkeys, Florfenicol and its metabolite, Florfenicol amine, were found to be slowly eliminated. frontiersin.orgresearchgate.net

The primary route of excretion for Florfenicol and its metabolites appears to be through the urine. frontiersin.orgresearchgate.net In donkeys, the amount of Florfenicol and Florfenicol amine recovered in the feces was significantly less than that recovered in the urine. frontiersin.orgresearchgate.net High concentrations of Florfenicol have been measured in the urine of male veal calves. nih.gov Studies in dogs also support urinary excretion as a significant pathway. nih.gov

The metabolism of Florfenicol leads to the formation of metabolites such as Florfenicol amine. frontiersin.orgresearchgate.net In some studies, the elimination of Florfenicol amine was found to be slower than that of the parent compound. frontiersin.orgresearchgate.net In broiler chickens, besides Florfenicol amine, other metabolites like Florfenicol oxamic acid and Florfenicol alcohol have also been detected in excreta. koreascience.kr

Table 3: Elimination Half-Life (t½) of Florfenicol in Various Animal Models

| Animal Model | Elimination Half-Life (t½) |

| Dogs | 3.09 ± 0.13 h |

| Male Veal Calves | 222.8 minutes (median) |

| Donkeys | 5.92 h |

| Lactating Goats (subcutaneous) | - |

| Ducks | 11.21 h (plasma) |

Note: The elimination half-life can vary depending on the route of administration and the specific formulation used.

Influence of Physiochemical Factors on Compound Pharmacokinetics

The physicochemical properties of a compound play a significant role in its pharmacokinetic profile. For this compound, its structural relationship to Florfenicol suggests that similar factors will influence its ADME characteristics.

The lipophilicity of Florfenicol is a key factor in its absorption and distribution. agriculturejournals.cz As a lipophilic drug, it can more easily cross cell membranes, leading to good absorption from the gastrointestinal tract and wide distribution into various tissues. agriculturejournals.cz The fluorine atom in the structure of Florfenicol is significant as it enhances its resistance to bacterial enzymes and improves its pharmacological properties, including bioavailability and tissue distribution. chemicalbook.com

The solubility of a compound also affects its absorption. Florfenicol has been described as having poor aqueous solubility, which can be a limiting factor for absorption. Formulations such as sustained-release granules have been developed to overcome this and enhance absorption.

The molecular structure of Florfenicol, specifically the replacement of a hydroxyl group with a fluorine atom, prevents its conjugation with glucuronic acid. agriculturejournals.cz This is a crucial metabolic pathway for many compounds, and its avoidance in Florfenicol likely contributes to its pharmacokinetic profile and delays its excretion. agriculturejournals.cz

Furthermore, environmental and physiological factors can influence pharmacokinetics. For instance, in aquatic species, water temperature can affect the pharmacokinetic parameters of Florfenicol. uliege.be In rabbits, the co-administration of coccidiostats has been reported to accelerate the elimination of Florfenicol. mdpi.com

Mechanisms of Antimicrobial Resistance at the Genetic and Molecular Level

Identification and Characterization of Resistance Genes Associated with Deschloro Florfenicol (B1672845) Related Compounds

Resistance to florfenicol and its analogs is primarily mediated by specific genes that either modify the drug target or actively transport the drug out of the bacterial cell.

Ribosomal RNA Methylation Enzymes (e.g., cfr)

The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase enzyme that modifies the 23S ribosomal RNA at position A2503. mcmaster.cabiorxiv.org This methylation prevents the binding of several classes of antibiotics, including phenicols (like florfenicol), lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype). oup.com The cfr gene was first identified in a Staphylococcus sciuri isolate from livestock and has since been found in various bacterial species from both clinical and agricultural settings. mcmaster.caoup.com Its location on mobile genetic elements facilitates its dissemination among different bacteria. oup.combohrium.com While cfr confers resistance to florfenicol, it is generally less prevalent than efflux-mediated resistance. In one study of florfenicol-resistant Gram-negative bacilli, the cfr gene was detected in 4.72% of isolates. frontiersin.orgnih.gov

Drug Efflux Pump Systems (e.g., floR, fexB, optrA)

Efflux pumps are a major mechanism of resistance to florfenicol, actively exporting the antibiotic from the bacterial cell. frontiersin.org

floR : The floR gene is the most common determinant of florfenicol resistance in Gram-negative bacteria. nih.gov It encodes a protein with 12 transmembrane domains that belongs to the major facilitator superfamily (MFS) of transporters. nih.gov The FloR protein functions as an efflux pump, removing florfenicol from the bacterial cell. researchgate.net The floR gene is frequently located on plasmids and transposons, contributing to its widespread dissemination. d-nb.infonih.gov In a study of florfenicol-resistant bacteria from animal farms, the floR gene was present in 91.51% of the isolates. bohrium.comfrontiersin.org

fexB : The fexB gene, another phenicol-specific exporter gene, has been identified in enterococci of animal origin. frontiersin.orgnih.gov Like floR, it encodes an efflux pump, though it is less commonly reported. nih.gov

optrA : The optrA gene encodes an ATP-binding cassette (ABC) transporter protein that confers resistance to both phenicols and oxazolidinones. frontiersin.orgasm.org This resistance is achieved by ribosomal protection. diva-portal.org The OptrA protein binds to the ribosome and dislodges the bound antibiotic. diva-portal.org The use of florfenicol in veterinary medicine is thought to co-select for the emergence of optrA, which also confers resistance to linezolid, a critically important antibiotic in human medicine. asm.org The optrA gene is often located on mobile genetic elements, raising concerns about its spread from animal to human pathogens. asm.org

The following table summarizes the key resistance genes associated with florfenicol.

| Gene | Mechanism of Action | Primary Bacterial Hosts | Reference |

| cfr | Ribosomal RNA methylation (A2503 of 23S rRNA) | Gram-positive and Gram-negative bacteria | mcmaster.caoup.com |

| floR | Drug efflux pump (Major Facilitator Superfamily) | Gram-negative bacteria | nih.govnih.gov |

| fexB | Drug efflux pump | Gram-positive bacteria (e.g., Enterococcus) | frontiersin.orgnih.gov |

| optrA | Ribosomal protection (ABC-F transporter) | Gram-positive bacteria (e.g., Enterococcus, Staphylococcus) | asm.orgdiva-portal.org |

Role of Mobile Genetic Elements in Resistance Element Dissemination

Mobile genetic elements (MGEs), such as plasmids, transposons, and integrative and conjugative elements (ICEs), are crucial in the horizontal gene transfer of florfenicol resistance genes. bohrium.comfrontiersin.org The floR gene, for instance, is frequently found on plasmids, often flanked by insertion sequences like ISCR2 or as part of transposon-like structures. bohrium.comd-nb.info This association with MGEs allows for the rapid transfer of resistance between different bacterial species and genera. d-nb.info Similarly, the cfr and optrA genes are also commonly located on plasmids and other MGEs, facilitating their spread. oup.combohrium.comasm.org The co-localization of florfenicol resistance genes with genes conferring resistance to other antibiotic classes on the same MGE contributes to the development of multidrug resistance. nih.govbiorxiv.org

Biochemical Basis of Cross-Resistance Phenomena

The chemical structure of florfenicol, which has a fluorine atom at the C-3 position instead of a hydroxyl group, makes it resistant to inactivation by chloramphenicol (B1208) acetyltransferases (CATs), a common mechanism of resistance to chloramphenicol and thiamphenicol (B1682257). frontiersin.orgnih.gov However, other resistance mechanisms can lead to cross-resistance between florfenicol and other antimicrobial agents.

The cfr gene, by methylating the ribosome, confers cross-resistance to a wide range of antibiotics that bind to the peptidyl transferase center, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A. oup.com The optrA gene also mediates cross-resistance between phenicols and oxazolidinones. asm.org Furthermore, multidrug efflux pumps, which are not specific to a single antibiotic, can contribute to cross-resistance by exporting a broad spectrum of antimicrobial compounds. mdpi.com For example, the AcrAB-TolC efflux system in E. coli can contribute to resistance to multiple drugs, including florfenicol. mdpi.com The use of florfenicol can also select for mutations in regulatory genes of these efflux pumps, leading to their overexpression and increased resistance to various antibiotics. mdpi.com

Structural Adaptations in Bacterial Targets Conferring Resistance

The primary target of florfenicol is the 50S ribosomal subunit, where it binds to the peptidyl transferase center and inhibits protein synthesis. nih.govmdpi.com Resistance can arise from structural adaptations in this target site.

Mutations in the genes encoding ribosomal proteins or the 23S rRNA can also lead to reduced binding of florfenicol and consequently, resistance. nih.govnih.gov While less common than acquired resistance genes, these mutations represent another mechanism by which bacteria can adapt to the presence of florfenicol.

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis of Deschloro Florfenicol (B1672845) due to its exceptional sensitivity and selectivity. nih.govfrontiersin.org This technique is particularly valuable for detecting minute quantities of the compound in complex matrices such as animal tissues and environmental samples. nih.govpnas.org

In a typical LC-MS/MS workflow, the sample undergoes an extraction process, often involving ethyl acetate, followed by a cleanup step to remove interfering substances. researchgate.netnih.gov The extracted analytes are then separated using a liquid chromatography system, commonly employing a C18 column. nih.govnih.gov The separated compounds are subsequently introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the parent and fragment ions are used for identification and quantification.

Several studies have detailed the development and validation of LC-MS/MS methods for the analysis of Florfenicol and its related compounds, including Deschloro Florfenicol. For instance, a method was developed for the simultaneous detection of chloramphenicol (B1208), florfenicol, and thiamfenicol in animal feed, demonstrating the capability of LC-MS/MS to handle multiple analytes at trace levels. nih.gov Another study focused on the determination of total Florfenicol residues, including this compound, in bovine tissues and eel by converting them to Florfenicol amine prior to LC-MS/MS analysis. nih.gov This approach highlights the versatility of LC-MS/MS in accommodating different analytical strategies.

The high sensitivity of LC-MS/MS allows for the detection of this compound at very low concentrations, often in the micrograms per kilogram (µg/kg) range. nih.gov This is crucial for regulatory monitoring and ensuring compliance with established maximum residue limits.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of this compound. While often coupled with mass spectrometry for enhanced sensitivity, HPLC can also be employed with other detectors, such as Ultraviolet (UV) and fluorescence detectors (FLD).

HPLC with UV detection is a common approach for the quantification of Florfenicol and its impurities. nih.govbiomedres.us The method typically involves chromatographic separation on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov The UV detector is set at a specific wavelength, often around 225 nm, to monitor the absorbance of the eluting compounds. nih.gov The concentration of this compound can be determined by comparing its peak area to that of a standard curve. nih.gov

For instance, an HPLC-UV method was developed and validated for the determination of Florfenicol in fish muscle, with suspect results confirmed by LC-MS/MS. nih.gov Another study detailed an HPLC method for Florfenicol in animal feedstuffs, which included a thin-layer chromatography (TLC) purification step. nih.gov

Fluorescence detection offers an alternative with potentially higher sensitivity for certain compounds. A QuEChERS-based HPLC-FLD method was developed for the simultaneous detection of Florfenicol, its metabolite Florfenicol amine, and other veterinary drugs in eggs. mdpi.com This method demonstrates the adaptability of HPLC with different detection systems to meet specific analytical needs.

The choice of detector in HPLC depends on the required sensitivity, the nature of the analyte, and the complexity of the sample matrix.

Method Development and Validation for Environmental and Biological Matrix Analysis (Non-Human)

The development and validation of analytical methods for this compound in environmental and non-human biological matrices are critical for assessing its environmental impact and its presence in the food chain. These matrices, which include soil, water, and animal tissues, often contain a multitude of interfering substances that can complicate analysis. nih.govpnas.org

Method development typically begins with optimizing the sample preparation procedure. This may involve techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to isolate and concentrate the analyte of interest. researchgate.netmdpi.com For example, a study on the degradation of Florfenicol utilized HPLC-MS/MS to determine the presence of this compound in water. pnas.org Another study focused on the analysis of total Florfenicol residues in kidney and muscle tissues, which required a strong acid hydrolysis step to release non-extractable residues before extraction and analysis by UPLC-MS/MS. nih.govresearchgate.net

Validation of the developed method is performed according to international guidelines to ensure its reliability and accuracy. nih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity. mdpi.comresearchgate.net For instance, a validated UPLC-MS/MS method for Florfenicol and Florfenicol amine in broiler chicken tissues demonstrated good linearity, low LOD and LOQ values, and high accuracy and precision. researchgate.net Similarly, a method for total Florfenicol residues in bovine tissues and eel showed excellent recoveries and negligible matrix effects. nih.gov

The following table summarizes key validation parameters from a representative study on the analysis of amphenicols in animal feed using HPLC-MS/MS. nih.gov

| Parameter | Chloramphenicol | Thiamfenicol | Florfenicol |

| CCα (µg/kg) | 108 | 140 | 110 |

| CCβ (µg/kg) | 116 | 180 | 122 |

| LOD (µg/kg) | 50 | 50 | 50 |

| LOQ (µg/kg) | 50 | 50 | 50 |

| CCα: Decision Limit, CCβ: Detection Capability, LOD: Limit of Detection, LOQ: Limit of Quantification |

Application of Reference Standards and Impurity Profiling

The use of well-characterized reference standards is fundamental to the accurate identification and quantification of this compound. synzeal.comaxios-research.com Reference standards are highly purified compounds that serve as a benchmark for analytical measurements. They are essential for calibrating instruments, validating analytical methods, and ensuring the traceability of results. edqm.eu

Several companies specialize in the synthesis and provision of pharmaceutical reference standards, including this compound. synzeal.comaxios-research.compharmaffiliates.com These standards are typically supplied with a Certificate of Analysis (COA) that provides detailed information about their identity, purity, and other relevant characteristics. axios-research.com The availability of such standards is crucial for pharmaceutical quality control, research, and regulatory compliance. synzeal.com

Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance or product. In the context of Florfenicol, this compound is a known impurity that must be monitored. pharmaffiliates.comsynzeal.com Analytical methods like HPLC and LC-MS/MS are employed to create an impurity profile, which provides a comprehensive picture of the purity of the active pharmaceutical ingredient (API). This information is vital for ensuring the quality and consistency of the final drug product. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a wide range of highly-characterized chemical reference substances. edqm.eu

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms, calculating activation energies, and predicting the stability of intermediates and transition states. In the context of Deschloro Florfenicol (B1672845), DFT has been instrumental in understanding its formation from Florfenicol and its subsequent degradation pathways.

Several studies have focused on the degradation of Florfenicol (FF), a process that often involves a sequential dechlorination to form Deschloro Florfenicol (dFF) and subsequently Dithis compound (ddFF). digitellinc.comnih.govacs.orgscilit.com The use of sulfidated nanoscale zerovalent iron (S-nZVI) has been identified as a promising method for the remediation of Florfenicol. digitellinc.comnih.govacs.org DFT calculations have been employed to unravel the complex mechanisms of this process.

Research combining high-resolution mass spectrometry with DFT calculations has investigated the degradation mechanism of Florfenicol by S-nZVI. digitellinc.com These studies found that the dechlorination of Florfenicol to this compound is a key step. digitellinc.comacs.orgscilit.com The calculations helped to determine the free energy of activation (ΔG‡) for various possible reaction pathways, and the results were found to corroborate experimental findings. digitellinc.com One significant insight from these theoretical calculations is that the dechlorination process facilitates the subsequent, and more challenging, defluorination of the molecule. digitellinc.comnih.govacs.orgmdpi.com

Specifically, DFT studies have shown that defluorination is hindered for both Florfenicol and this compound due to the steric effects and electron-withdrawing nature of the chlorine atoms. digitellinc.comnih.govacs.org Once both chlorine atoms are removed to form Dithis compound, defluorination can occur more readily through pathways like spontaneous hydrolysis, which is initiated by an intramolecular attack from a carbonyl oxygen to the alkyl fluoride (B91410) group. nih.govacs.org Other, more rapid defluorination pathways are mediated by reactive carbanion intermediates that form in synergy with the dechlorination of Florfenicol and this compound. nih.govacs.org Another DFT study suggested that when using a nitrogen-doped biochar supported zero-valent iron and copper composite, degradation is triggered by hydroxyl (•OH) and superoxide (B77818) (•O2-) radicals, leading to defluorination prior to dechlorination. nih.gov

Table 1: Summary of DFT Studies on Florfenicol/Deschloro Florfenicol Degradation

| Study Focus | Computational Method/Level of Theory | Key Findings Related to this compound | Reference(s) |

|---|---|---|---|

| Dechlorination-promoted defluorination by S-nZVI | M06-2X/TZVPP/SMD//B3LYP-D3(bj)/6-311G(d,p)/IEFPCM | Formation of this compound (dFF) is a sequential step. The presence of Cl in dFF hinders the subsequent hydrolysis and defluorination reaction compared to Dithis compound. | digitellinc.com, nih.gov, acs.org |

| Degradation by Fe/Cu@NBC | Density Functional Theory (DFT) | Degradation is initiated by •OH and •O2- radicals, suggesting a pathway of defluorination prior to dechlorination. | nih.gov, researchgate.net |

| Photolysis in water | DFT and TDDFT (B3LYP/6-311+G(d,p)) | Elucidates direct and indirect photolysis mechanisms; calculations of reactants, transition states, and products help predict transformation pathways. | mdpi.com |

| Dechlorination/defluorination by S-nZVI | Density Functional Theory (DFT) | Sulfidation of nZVI enhances the dechlorination of Florfenicol (to form this compound) and subsequent defluorination. | researchgate.net |

Molecular Dynamics Simulations of Ligand-Target Binding Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with its biological target. These simulations can reveal the stability of binding poses predicted by molecular docking, elucidate the conformational changes in both the ligand and the target upon binding, and provide insights into the thermodynamics of the interaction.

While specific MD simulation studies focusing exclusively on this compound are not prominently available, extensive research has been conducted on its parent compound, Florfenicol. These studies provide a strong inferential basis for understanding the binding behavior of this compound, as the core structure responsible for binding is largely retained. The primary targets for Florfenicol are bacterial ribosomes, where it inhibits protein synthesis, and various efflux pumps like the Breast Cancer Resistance Protein (BCRP) that contribute to antibiotic resistance. mdpi.comresearchgate.nettandfonline.com

Molecular docking, a technique often used as a starting point for MD simulations, has been employed to predict the binding modes of Florfenicol with several targets:

Chloramphenicol (B1208) Acetyltransferase (CAT): In a study aimed at designing improved analogues, Florfenicol was docked into the CAT receptor, yielding a binding energy of -6.0 kcal/mol. jabonline.in This served as a baseline for evaluating modified structures. jabonline.in

Chicken Breast Cancer Resistance Protein (cBCRP): Docking studies showed that Florfenicol binds favorably within the ligand-binding domain of the cBCRP efflux pump with a docking score of -8.3 kcal/mol. mdpi.comsemanticscholar.org These computational results supported experimental findings that Florfenicol is a substrate for BCRP-mediated efflux. mdpi.comsemanticscholar.org

Calf Thymus DNA: The interaction of Florfenicol with DNA has also been investigated using molecular docking, which helped to visualize the binding orientation and supported multi-spectroscopic data suggesting it acts as a minor groove binding agent. researchgate.net

Goat Cytochrome P450 3A24 (CYP3A24): Homology modeling and molecular docking were used to investigate the metabolic interaction between Florfenicol and Doxycycline, identifying key amino acid residues (R105, R372, R440) in the active site of CYP3A24 that interact with Florfenicol. frontiersin.org

Following docking, MD simulations would typically be used to refine these poses and assess their stability over a period of nanoseconds. acs.org The simulations would reveal whether the key interactions, such as hydrogen bonds and hydrophobic contacts observed in the static dock, are maintained in a dynamic, solvated environment. For this compound, such simulations would be critical to determine if the removal of the chlorine atom alters the binding affinity or the conformational dynamics within the target's active site.

Table 2: Molecular Docking Studies of Florfenicol (as a proxy for this compound)

| Target Molecule | Docking Software/Method | Key Finding (Binding Energy/Score) | Significance | Reference(s) |

|---|---|---|---|---|

| Chloramphenicol Acetyltransferase | PyRx (AutoDock Vina) | -6.0 kcal/mol | Baseline for designing novel analogues with improved binding. | jabonline.in |

| Chicken Breast Cancer Resistance Protein (cBCRP) | AutoDock Vina | -8.3 kcal/mol | Suggests Florfenicol is a substrate for this efflux pump, contributing to resistance. | mdpi.com, semanticscholar.org |

| Calf Thymus DNA | Molecular Docking | Binding Constant (K) = 6.92 × 10³ M⁻¹ (at 291 K) | Supports experimental data showing minor groove binding. | researchgate.net |

| Goat Cytochrome P450 3A24 (CYP3A24) | Homology Modeling, Molecular Docking | Formation of three hydrogen bonds in the active pocket. | Elucidates metabolic pathways and potential drug-drug interactions. | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogues, thereby guiding rational drug design and reducing the need for extensive experimental screening. researchgate.netnih.gov

For this compound analogues, a QSAR study would involve several key steps:

Data Set Assembly: A series of analogues, including this compound and other structurally related molecules, with experimentally measured biological activities (e.g., Minimum Inhibitory Concentration, MIC) would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as physicochemical (e.g., LogP, polar surface area), electronic (e.g., partial charges), topological (e.g., connectivity indices), and steric (e.g., molecular volume). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is built that correlates a subset of the most relevant descriptors with the observed biological activity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

While a specific QSAR study focused solely on this compound analogues was not found, studies on related antibiotic classes are common. nih.govingentaconnect.com For example, a computational study on Florfenicol involved modifying its basic framework to produce dozens of new structures. jabonline.in These new analogues were then evaluated based on their docking scores and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, a process that shares fundamental principles with QSAR. jabonline.in The goal was to identify analogues with stronger binding affinity and better drug-like properties. jabonline.in A QSAR model for this compound analogues could similarly identify which structural modifications—beyond the removal of the chlorine atom—are most likely to enhance antibacterial activity or improve pharmacokinetic profiles.

Table 3: Conceptual Framework for a QSAR Study of this compound Analogues

| QSAR Component | Description | Examples for this compound Analogues |

|---|---|---|

| Biological Activity (Endpoint) | The experimentally measured effect to be modeled. | Minimum Inhibitory Concentration (MIC) against specific bacterial strains. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Physicochemical: LogP, Molar Refractivity, Polar Surface Area. Electronic: Dipole Moment, Partial Atomic Charges. Steric/Topological: Molecular Weight, Wiener Index, Kier & Hall Indices. | | Modeling Techniques | Statistical or machine learning methods used to build the correlation. | Multiple Linear Regression (MLR), Principal Component Analysis (PCA), Partial Least Squares (PLS), Artificial Neural Networks (ANN). | | Validation Metrics | Statistical parameters used to assess the model's quality and predictability. | Coefficient of determination (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). | | Objective | The ultimate goal of the modeling effort. | To predict the activity of novel this compound analogues and guide the synthesis of more potent and safer compounds. |

Predictive Environmental Fate Modeling for Compound Persistence and Transformation

Predictive environmental fate models are computational tools used to estimate the distribution, persistence, and transformation of chemicals released into the environment. These models are crucial for conducting environmental risk assessments (ERAs). For this compound, which is a known transformation product of the widely used veterinary antibiotic Florfenicol, such models are essential to understand its potential accumulation and impact on aquatic and terrestrial ecosystems. veterinarypharmacon.compnas.org

Fugacity-based models are a common approach for this purpose. nih.govresearchgate.net Fugacity, a measure of a chemical's escaping tendency from a phase, is used to model the partitioning of a substance between different environmental compartments like water, soil, sediment, and air. nih.govresearchgate.net

Studies have developed and applied Level IV (unsteady-state) fugacity models to predict the environmental fate of Florfenicol in aquatic systems, such as seasonally ice-covered rivers and reservoirs. nih.govnih.govresearchgate.net These models are highly relevant to this compound as it is a direct product of Florfenicol's degradation. pnas.orgresearchgate.net The models incorporate key processes such as advection, degradation (hydrolysis, photolysis, biodegradation), and partitioning. nih.gov

Key findings from these modeling efforts for Florfenicol that inform the potential fate of this compound include:

Persistence: Florfenicol is noted for its environmental persistence, partly due to its fluorinated substituents. nih.govresearchgate.net Its degradation products, including this compound, are also expected to persist to some degree. fda.gov

Major Transport Processes: In river systems, advection (transport by water flow) was found to be the major factor in the transport and attenuation of the antibiotic. nih.gov

Influencing Factors: In seasonally ice-covered reservoirs, the inflow from tributaries and the volume variations of ice and water were identified as the most significant factors influencing the concentration of Florfenicol. nih.govresearchgate.net The presence of ice cover can also promote the accumulation of antibiotics in fish. nih.gov

Risk Assessment: By comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC), these models can calculate a risk quotient (RQ). veterinarypharmacon.com For Florfenicol in one reservoir study, the RQ values were consistently low (0.019 to 0.038), suggesting a low ecological risk under the studied conditions. nih.govresearchgate.net

A comprehensive environmental fate model for this compound would require specific input parameters for the compound, such as its own degradation half-lives and partition coefficients. However, the models developed for the parent compound provide a robust framework and highlight the critical environmental processes that would govern its persistence and transformation. eeer.orgnih.gov

Table 4: Components of a Predictive Environmental Fate Model for this compound

| Model Component | Description | Relevance to this compound |

|---|---|---|

| Model Type | The mathematical framework used for the simulation. | Multimedia fugacity models (e.g., Level IV) are suitable for predicting partitioning and transport. nih.gov, nih.gov |

| Environmental Compartments | The distinct phases of the environment considered in the model. | Water, Sediment, Soil, Ice (in cold climates), Biota (e.g., fish). nih.gov, nih.gov |

| Input Parameters | Chemical-specific properties and environmental conditions. | Chemical: Partition coefficients (Kow, Koc), degradation rates (hydrolysis, photolysis, biodegradation). Environmental: Water flow rates, temperature, organic carbon content. | | Transport/Transformation Processes | The mechanisms by which the chemical moves and changes. | Transport: Advection, diffusion, deposition. Transformation: Dechlorination, defluorination, hydrolysis, biodegradation. nih.gov, scilit.com | | Model Output | The predicted outcomes of the simulation. | Predicted Environmental Concentrations (PEC) in each compartment, persistence (half-life), and Risk Quotients (RQ). veterinarypharmacon.com |

Q & A

Q. What analytical methods are recommended for detecting Deschloro Florfenicol and its metabolites in environmental or biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include solid-phase extraction for sample cleanup, external calibration using florfenicol amine as a reference standard, and validation via recovery rates (92–98%) and limits of quantification (0.03 µg/g) . Accelerated solvent extraction (ASE) coupled with UPLC-MS/MS is effective for complex matrices like eggs or tissues .

Q. How should standard solutions of this compound be prepared and validated for quantitative analysis?

Prepare working standards in methanol or acetonitrile at concentrations spanning the expected detection range (e.g., 0.1–25 µg/mL). Validate using calibration curves with a coefficient of determination (r² > 0.997) and spike-recovery tests in relevant matrices (e.g., plasma, tissues). Ensure storage at 0–6°C to prevent degradation .

Q. What are the critical chemical properties of this compound influencing its environmental persistence?

this compound (CAS 138872-73-8; C₁₂H₁₅ClFNO₄S) exhibits moderate hydrophilicity (log P ~1.2) and stability in neutral pH. Its sulfonyl group enhances solubility in aquatic environments, while the chloro and fluoromethyl moieties contribute to resistance to microbial degradation .

Q. How can researchers differentiate this compound from structural analogs using spectroscopic techniques?

Use ¹H and ¹³C NMR to identify characteristic shifts: the fluoromethyl group resonates at δ 4.5–4.8 ppm (¹H), and the sulfonyl phenyl moiety shows distinct aromatic signals. Solvent effects (e.g., DMSO vs. CDCl₃) must be standardized to ensure reproducibility .

Advanced Research Questions

Q. How can experimental designs address contradictory effects of this compound on microalgal growth?

Conduct dose-response studies (e.g., 0.1–20 mg/L) over 72 hours, measuring chlorophyll a/b ratios, malondialdehyde (MDA) for lipid peroxidation, and antioxidant enzymes (SOD, CAT). A reverse U-shaped trend in chlorophyll content at high concentrations suggests hormesis, requiring nonlinear regression models .

Q. What statistical approaches are suitable for analyzing nanoparticle-loaded this compound efficacy?

Use one-way ANOVA with post-hoc Tukey tests to compare inhibition zones across formulations. Non-significant differences (p > 0.05) between nanoparticles and free florfenicol may indicate encapsulation inefficiency, necessitating particle size or zeta potential optimization .

Q. How does hypoxia influence this compound’s mechanism in inducing DNA damage?

Under hypoxia, this compound (2.5–10 nM) induces inter-strand crosslinks (ICLs), reducing comet tail intensity by 25–50% in alkaline assays. Compare with normoxic conditions to isolate oxygen-dependent effects, and validate via γ-H2AX foci staining .

Q. What pharmacokinetic study designs are effective for this compound in aquatic species?

Use randomized controlled trials with medicated feed or gavage administration. Collect plasma/tissue samples at fixed intervals (0–72 hours) and analyze via HPLC. Employ non-compartmental modeling (e.g., Mann-Whitney U test) to compare bioavailability between routes .

Q. How can Response Surface Methodology (RSM) optimize this compound degradation in wastewater?

Apply central composite design (CCD) to variables like pH, temperature, and microbial inoculum. Use ANOVA to identify significant interactions and derive a quadratic model for predicting degradation efficiency. Validate with triplicate runs .

Q. How to resolve discrepancies in florfenicol residue data across analytical platforms?

Standardize extraction protocols (e.g., ASE vs. liquid-liquid extraction) and calibrate instruments using certified reference materials. Perform inter-laboratory comparisons with blinded samples and report results via consensus thresholds (e.g., ±15% variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.